5-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide
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Overview
Description
5-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of high-yielding synthetic routes that can be scaled up for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may yield a wide range of substituted benzoxazole derivatives .
Scientific Research Applications
5-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It is studied for its potential antibacterial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 5-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways in the body. For example, it may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways . In cancer cells, it may induce apoptosis (programmed cell death) by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide include other benzoxazole derivatives, such as:
- 5-chloro-1,3-benzoxazole
- 5-methyl-1,3-benzoxazole
- 2-aminobenzoxazole
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of structural features, which may contribute to its specific pharmacological activities and potential therapeutic applications .
Properties
Molecular Formula |
C25H17ClN2O2 |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
5-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C25H17ClN2O2/c1-15-11-12-23-22(13-15)28-25(30-23)16-5-2-6-17(14-16)27-24(29)20-9-3-8-19-18(20)7-4-10-21(19)26/h2-14H,1H3,(H,27,29) |
InChI Key |
WLTDQLPHMDRWLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC5=C4C=CC=C5Cl |
Origin of Product |
United States |
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